6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one chemical structure and properties
6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one chemical structure and properties
An In-depth Technical Guide to 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one
Abstract
This technical guide provides a comprehensive overview of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one, a fluorinated quinolinone derivative of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical structure, physicochemical properties, and established synthesis protocols. Furthermore, this guide will explore its known biological activities and potential therapeutic applications, with a particular focus on its role as a molecular scaffold. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to facilitate further investigation and application of this compound.
Chemical Identity and Structure
6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one belongs to the quinolinone family, a class of heterocyclic compounds that form the core of many biologically active molecules. The defining features of this particular derivative are the fluorine atom at the 6-position and a trifluoromethyl group at the 4-position. These substitutions are known to significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for drug design.[1][2]
A critical aspect of this molecule is its tautomerism. It can exist in equilibrium between the quinolin-2-one (lactam) form and its 2-hydroxyquinoline (lactim) tautomer. However, the quinolin-2-one form is generally considered to be the more stable tautomer.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| Chemical Name | 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one | - |
| Synonyms | 6-fluoro-4-(trifluoromethyl)quinolin-2(1H)-one | - |
| CAS Number | Not readily available in major databases | - |
| Molecular Formula | C₁₀H₅F₄NO | [3] |
| Molecular Weight | 231.15 g/mol | [3] |
| InChI | 1S/C10H5F4NO/c11-5-1-2-7-6(3-5)8(16)4-9(15-7)10(12,13)14/h1-4H,(H,15,16) | [4] |
| InChIKey | FNDABQIPEQHTNR-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC2=NC(=CC(=C2C=C1F)C(F)(F)F)CO | [5] |
Physicochemical Properties
The physicochemical properties of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one are crucial for understanding its behavior in biological systems and for designing experimental protocols. While extensive experimental data for this specific compound is not widely published, we can infer some properties from closely related analogs and computational predictions.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Melting Point | 259-263 °C (for the related 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline) | [3][6] |
| Appearance | Off-white powder (for the related 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline) | [3] |
| pKa | Not available | - |
| LogP | 2.1291 (for the related 6-amino-4-(trifluoromethyl)quinolin-2(1H)-one) | [7] |
| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | - |
The high melting point of the related compound suggests strong intermolecular forces in the solid state. The predicted LogP indicates a moderate level of lipophilicity, which is often desirable for cell permeability.
Synthesis and Purification
Proposed Synthetic Pathway: A Conceptual Workflow
The synthesis would likely start from a commercially available substituted aniline, such as 4-fluoro-3-(trifluoromethyl)aniline. This would then undergo a condensation reaction followed by cyclization to form the quinolinone ring.
Caption: Proposed synthetic workflow for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one.
Detailed Experimental Protocol (Hypothetical)
The following is a hypothetical, yet plausible, step-by-step protocol for the synthesis of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one. This protocol should be considered a starting point and would require optimization.
Step 1: Synthesis of the Enamine Intermediate
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To a solution of 4-fluoro-3-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent (e.g., toluene or ethanol), add a β-ketoester such as ethyl acetoacetate (1.1 equivalents).
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting aniline is consumed.
-
Remove the solvent under reduced pressure to yield the crude enamine intermediate.
Step 2: Cyclization to the Quinolinone Core
-
The crude enamine intermediate is added to a high-boiling point solvent such as Dowtherm A.
-
The mixture is heated to a high temperature (typically >250 °C) to induce thermal cyclization.
-
The reaction is monitored by TLC for the formation of the quinolinone product.
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
Step 3: Purification
-
The crude product is washed with a non-polar solvent (e.g., hexanes) to remove residual high-boiling point solvent.
-
Further purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Step 4: Characterization
-
The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its identity and purity.
Spectroscopic Characterization
Spectroscopic data is essential for the unequivocal identification of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one. While a complete, published spectrum for this exact molecule is not available, we can predict the key features based on its structure and data from similar compounds.[8][9]
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would show signals in the aromatic region corresponding to the protons on the quinolinone ring. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. A broad singlet corresponding to the N-H proton would also be expected.
-
¹³C NMR: The spectrum would display signals for all ten carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This would be a crucial technique for characterization. Two distinct signals would be expected: one for the single fluorine atom at the 6-position and another for the three equivalent fluorine atoms of the trifluoromethyl group.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (231.15 g/mol ).
Biological Activity and Therapeutic Potential
The quinolinone scaffold is a well-established pharmacophore present in a wide array of therapeutic agents.[10][11] The introduction of fluorine and trifluoromethyl groups can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
While specific biological data for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one is limited in publicly available literature, research on structurally related compounds provides valuable insights into its potential applications.
Potential Therapeutic Areas:
-
Anticancer Agents: Many quinoline and quinolinone derivatives have demonstrated potent anticancer activity.[11][12] The mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, or the disruption of microtubule polymerization.[11]
-
Antimalarial Agents: The 4-aminoquinoline scaffold is the basis for well-known antimalarial drugs like chloroquine.[10][12] Derivatives of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one could be explored for their antiplasmodial activity.[3]
-
Antibacterial Agents: Certain quinolinone derivatives have been developed as potent antibacterial agents.[13]
-
Selective Androgen Receptor Modulators (SARMs): A study has identified 6-dialkylamino-4-trifluoromethylquinolin-2(1H)-ones as orally available and tissue-selective androgen receptor modulators.[14] This suggests that the 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one core could be a valuable starting point for the development of novel SARMs.
Hypothesized Mechanism of Action in Cancer
Based on the activity of related compounds, a potential mechanism of action for 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one derivatives in cancer could involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by a derivative of 6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one.
Applications in Research and Drug Discovery
6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one serves as a valuable building block in medicinal chemistry. Its functional groups can be further modified to create libraries of compounds for screening against various biological targets. For instance, the quinolinone nitrogen can be alkylated, and the aromatic ring can undergo further substitution reactions.
This compound and its derivatives can also be used as chemical probes to study biological processes. The fluorine atoms can be useful for ¹⁹F NMR-based screening and mechanistic studies.
Safety and Handling
General Safety Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
6-fluoro-4-(trifluoromethyl)-3H-quinolin-2-one is a fluorinated heterocyclic compound with significant potential in drug discovery and medicinal chemistry. Its unique structural features, conferred by the fluorine and trifluoromethyl substituents, make it an attractive scaffold for the development of novel therapeutic agents, particularly in the areas of oncology, infectious diseases, and endocrinology. While further research is needed to fully elucidate its biological properties and therapeutic applications, this guide provides a solid foundation for researchers interested in exploring the potential of this promising molecule.
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